molecular formula C8H7N3 B2589178 4-(1H-Imidazol-5-yl)pyridine CAS No. 51746-87-3

4-(1H-Imidazol-5-yl)pyridine

Cat. No. B2589178
CAS RN: 51746-87-3
M. Wt: 145.165
InChI Key: AJQQGJNKKDEODG-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-5-yl)pyridine is a compound with the molecular weight of 145.16 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature . The compound is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of imidazole derivatives, including 4-(1H-Imidazol-5-yl)pyridine, often involves cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical reactions. For instance, the conversion of the imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine, which takes place only under acidic conditions, can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .


Physical And Chemical Properties Analysis

4-(1H-Imidazol-5-yl)pyridine is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

GABA A Receptor Modulation

4-(1H-Imidazol-5-yl)pyridine: derivatives have been identified as positive allosteric modulators of the GABA A receptor . This application is significant in the development of therapeutics for neurological disorders where GABAergic signaling is implicated.

Proton Pump Inhibition

These compounds have shown potential as proton pump inhibitors, which can be used to treat conditions like gastroesophageal reflux disease (GERD) by reducing stomach acid production .

Aromatase Inhibition

The structural analogs of 4-(1H-Imidazol-5-yl)pyridine have been developed as aromatase inhibitors, which are crucial in the treatment of hormone-sensitive breast cancers .

Anti-inflammatory Activity

Some derivatives are known to exhibit non-steroidal anti-inflammatory drug (NSAID) properties, providing a new avenue for anti-inflammatory treatments .

Cancer Therapy

The derivatives of 4-(1H-Imidazol-5-yl)pyridine have been extensively described as inhibitors of Aurora A kinase (AURAK), a promising molecular target for cancer therapy .

Carbohydrate Metabolism Enzyme Modulation

These molecules can influence enzymes involved in carbohydrate metabolism, which is essential for managing diseases like diabetes .

Antimicrobial Agents

Due to their structural resemblance to purines, imidazopyridine derivatives have been evaluated as antibacterial agents, offering a new strategy to combat bacterial infections .

Synthesis of Imidazopyridines

Recent advances in synthetic methods have expanded the accessibility of imidazopyridines, facilitating their application in medicinal chemistry and drug discovery .

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include 4-(1h-imidazol-5-yl)pyridine, have been reported to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives have been found to inhibit certain enzymes, thereby affecting the metabolic processes in which these enzymes are involved .

Biochemical Pathways

Imidazole is a key component of several important biological molecules such as histidine, purine, and histamine . Therefore, it can be inferred that 4-(1H-Imidazol-5-yl)pyridine might affect the biochemical pathways involving these molecules.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of 4-(1H-Imidazol-5-yl)pyridine.

Result of Action

It is known that imidazole derivatives can exhibit a wide range of biological activities, which suggests that 4-(1h-imidazol-5-yl)pyridine could potentially have diverse effects at the molecular and cellular levels .

Action Environment

Given that imidazole is highly soluble in water and other polar solvents , it can be inferred that the action of 4-(1H-Imidazol-5-yl)pyridine could potentially be influenced by the polarity of its environment.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H312, H332, and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

4-(1H-imidazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-3-9-4-2-7(1)8-5-10-6-11-8/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQQGJNKKDEODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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